

Spectroscopic Characterization of 5-Azaspiro[2.5]octane: A Technical Guide

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Compound of Interest

Compound Name: 5-Azaspiro[2.5]octane

CAS No.: 25337-01-3

Cat. No.: B1289260

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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **5-Azaspiro[2.5]octane**, a saturated heterocyclic compound featuring a unique spirocyclic fusion of a piperidine and a cyclopropane ring. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral data for this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the predicted spectra, causality behind the spectral features, and robust, self-validating protocols for the future empirical analysis of this and structurally related compounds.

Introduction: The Structural Significance of 5-Azaspiro[2.5]octane

5-Azaspiro[2.5]octane is a fascinating molecule that combines the conformational dynamics of a piperidine ring with the inherent strain and unique electronic properties of a cyclopropane ring, fused at a single quaternary carbon. This spirocyclic architecture imparts a rigid, three-

dimensional structure that is of increasing interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals, while the cyclopropane ring can act as a metabolically stable bioisostere for other functional groups. Understanding the foundational spectroscopic properties of this parent scaffold is crucial for the unambiguous identification and characterization of its derivatives.

This guide will delve into the predicted ^1H NMR, ^{13}C NMR, IR, and MS data for **5-Azaspiro[2.5]octane**, providing a baseline for future empirical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **5-Azaspiro[2.5]octane** are expected to exhibit distinct signals that reflect the molecule's unique topology.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key feature will be the significant upfield shift of the cyclopropyl protons due to the diamagnetic anisotropy of the three-membered ring.

Table 1: Predicted ^1H NMR Data for **5-Azaspiro[2.5]octane** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~2.85	t, J \approx 5.5 Hz	4H	H-4, H-6 (axial & equatorial)	Protons adjacent to the nitrogen are deshielded. The triplet arises from coupling to the protons at C-3 and C-7.
~1.60	t, J \approx 5.5 Hz	4H	H-3, H-7 (axial & equatorial)	These methylene protons are in a more alkane-like environment, hence they appear further upfield compared to those adjacent to the nitrogen.
~1.55	br s	1H	N-H	The N-H proton of a secondary amine typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent. Exchange with D ₂ O would cause this signal to disappear.
~0.45	s	4H	H-1, H-2 (cis & trans)	Protons on a cyclopropane ring are highly

shielded due to ring current effects and appear at an unusually high field. Due to the symmetry, they are expected to be equivalent and appear as a singlet.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will be characterized by a highly shielded signal for the cyclopropyl carbons and a distinct signal for the spirocyclic carbon.

Table 2: Predicted ^{13}C NMR Data for **5-Azaspiro[2.5]octane** (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~48.0	C-4, C-6	Carbons alpha to the nitrogen in a piperidine ring are deshielded and typically appear in this region.
~35.0	C-3, C-7	These carbons are in a typical alkane-like environment within the piperidine ring.
~25.0	C-5 (Spiro)	The quaternary spiro carbon is expected to be in a unique environment, shifted downfield compared to the other saturated carbons due to the strain of the fused ring system.
~12.0	C-1, C-2	The carbons of the cyclopropane ring are significantly shielded due to their high s-character and ring strain, resulting in a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for structural confirmation.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Azaspiro[2.5]octane** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **^1H NMR Acquisition:**

- Acquire a one-pulse ^1H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.
- Perform a D_2O exchange experiment: add a drop of D_2O to the NMR tube, shake vigorously, and re-acquire the ^1H spectrum. The disappearance of the N-H signal confirms its assignment.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Perform a DEPT-135 experiment to differentiate between CH, CH_2 , and CH_3 groups (in this case, confirming the CH_2 signals).
- 2D NMR (Optional but Recommended):
 - Acquire a COSY (Correlation Spectroscopy) spectrum to establish ^1H - ^1H coupling networks.
 - Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
 - Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ^1H - ^{13}C correlations, which can be crucial for confirming the assignment of the quaternary spiro carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **5-Azaspiro[2.5]octane** will be dominated by absorptions corresponding to N-H and C-H bonds.

Table 3: Predicted IR Absorption Bands for **5-Azaspiro[2.5]octane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Rationale
~3310	Weak	N-H stretch	Secondary amines typically show a single, weak N-H stretching band in this region. The band is generally sharper than the O-H stretch of alcohols.
~3080	Medium	C-H stretch (cyclopropane)	The C-H bonds in a cyclopropane ring have more s-character and thus vibrate at a higher frequency than those in a typical alkane. This is a characteristic feature for identifying a cyclopropane ring.
2940 - 2850	Strong	C-H stretch (alkane)	These strong absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the piperidine ring.
~1450	Medium	CH ₂ scissoring	Bending vibration of the methylene groups in the piperidine and cyclopropane rings.
~1130	Medium	C-N stretch	The stretching vibration of the carbon-nitrogen bond in an aliphatic amine.

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** As **5-Azaspiro[2.5]octane** is expected to be a liquid or a low-melting solid at room temperature, the simplest method is to prepare a thin film. Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the clean salt plates.
 - Place the sample plates in the spectrometer and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and inferring its structure.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, **5-Azaspiro[2.5]octane** is expected to produce a distinct molecular ion peak and undergo characteristic fragmentation pathways, primarily initiated by the ionization of the lone pair of electrons on the nitrogen atom.

- **Molecular Ion ($M^{+\bullet}$):** The molecular weight of **5-Azaspiro[2.5]octane** ($\text{C}_7\text{H}_{13}\text{N}$) is 111.10. Therefore, the molecular ion peak is predicted to appear at $m/z = 111$.
- **Key Fragmentation Pathways:**
 - α -Cleavage: The most probable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. This would involve the loss of a cyclopropyl radical to form a stable iminium ion at $m/z = 70$. Alternatively, cleavage within the piperidine ring could lead to the loss of an ethyl radical, resulting in a fragment at $m/z = 82$.

- Ring Fission: The piperidine ring can undergo cleavage, leading to various smaller acyclic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of **5-Azaspiro[2.5]octane**

m/z	Proposed Fragment Structure	Fragmentation Pathway
111	$[C_7H_{13}N]^+\bullet$	Molecular Ion
110	$[M-H]^+$	Loss of a hydrogen radical from the molecular ion.
82	$[C_5H_8N]^+$	α -Cleavage with loss of $C_2H_5\bullet$ from the piperidine ring.
70	$[C_4H_8N]^+$	α -Cleavage with loss of the cyclopropyl radical.

Experimental Protocol for MS Data Acquisition

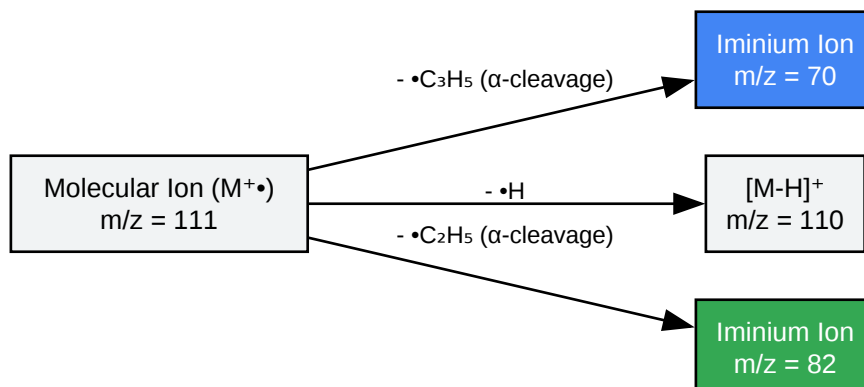
- Sample Introduction: For a volatile compound like **5-Azaspiro[2.5]octane**, direct infusion via a heated probe or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) would be appropriate.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

Visualizations

Molecular Structure

Caption: Molecular structure of **5-Azaspiro[2.5]octane**.

Proposed MS Fragmentation Workflow



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Caption: Proposed primary fragmentation pathways for **5-Azaspiro[2.5]octane** in EI-MS.

Conclusion

This technical guide presents a detailed, theory-based prediction of the NMR, IR, and MS spectra of **5-Azaspiro[2.5]octane**. The unique structural features of this spirocyclic amine are expected to give rise to a distinct spectroscopic fingerprint, most notably the highly shielded proton and carbon signals of the cyclopropane ring. The provided protocols offer a robust framework for the empirical validation of these predictions. This foundational spectroscopic analysis is a critical first step in unlocking the potential of the **5-azaspiro[2.5]octane** scaffold for applications in chemical synthesis and drug discovery.

References

- Oreate AI. (2026). Decoding the IR Spectrum of Secondary Amines. [\[Link\]](#)
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [\[Link\]](#)
- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. *The Journal of Organic Chemistry*, 78(4), 1504–1507. [\[Link\]](#)
- Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [\[Link\]](#)

- Doc Brown's Chemistry. Carbon-13 NMR spectrum of cyclopropane. [[Link](#)]
- Wikipedia. Piperidine. [[Link](#)]
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